EBMN possesses a brominated pyridine ring, a common functional group used as a starting material or intermediate in various organic syntheses. The bromo group can be readily displaced by other nucleophiles, allowing for the creation of diverse new molecules PubChem, Ethyl 5-bromo-2-methylnicotinate: .
Nicotinic acid derivatives, including those with a bromine substitution, have been explored for their potential medicinal properties. EBMN's structural similarity to these compounds might warrant investigation for similar bioactivities NCBI, Search for: nicotinic acid derivatives medicinal chemistry.
Pyridine derivatives can find applications in material science due to their aromatic character and ability to form various functional groups. EBMN's structure might be of interest for studies on novel materials with specific properties Royal Society of Chemistry, Applications of Pyridine Derivatives in Material Science.
Ethyl 4-bromo-2-methylnicotinate is a chemical compound with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol. It is categorized as an alkyl halide and a derivative of nicotinic acid, featuring a bromine atom at the 4-position and an ethyl ester at the 2-position of the pyridine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics.
Several synthesis methods have been documented for Ethyl 4-bromo-2-methylnicotinate:
Ethyl 4-bromo-2-methylnicotinate has several potential applications:
Interaction studies involving Ethyl 4-bromo-2-methylnicotinate focus on its reactivity with various nucleophiles and its potential binding affinity to biological targets:
Ethyl 4-bromo-2-methylnicotinate shares similarities with several other compounds. Here are some notable examples:
Compound Name | Structural Features | Similarity (to Ethyl 4-bromo-2-methylnicotinate) |
---|---|---|
Ethyl 2-bromo-4-methylnicotinate | Bromine at position 2 | High (1.00) |
Methyl 2-bromo-4-methylnicotinate | Methyl group instead of ethyl | Moderate (0.97) |
Ethyl 2-bromo-4-phenylnicotinate | Phenyl group instead of methyl | Moderate (0.93) |
Ethyl 5-bromo-2-methylnicotinate | Bromine at position 5 | Moderate (0.91) |
These compounds exhibit variations in their biological activity and chemical reactivity due to differences in their substituents and positions of functional groups.